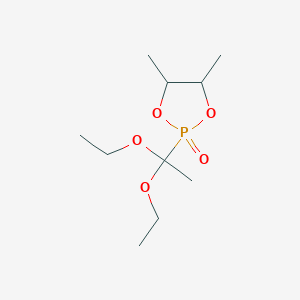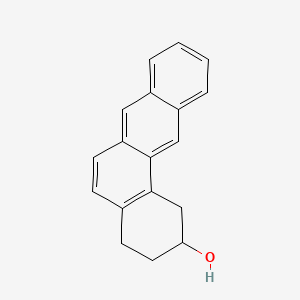
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol It is a derivative of anthracene, specifically a tetrahydro derivative with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol typically involves the reduction of benzo(a)anthracene derivatives. One common method is the catalytic hydrogenation of benzo(a)anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1,2,3,4-tetrahydrobenzo(a)anthracen-2-one.
Reduction: Formation of fully saturated benzo(a)anthracene derivatives.
Substitution: Formation of alkyl or acyl derivatives of this compound.
Scientific Research Applications
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic structure of the compound allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)anthracene: A parent compound with a similar structure but lacking the tetrahydro and hydroxyl modifications.
1,2-Dihydrobenzo(a)anthracene: A partially hydrogenated derivative with different chemical properties.
3,4-Dihydrobenzo(a)anthracene: Another partially hydrogenated derivative with distinct reactivity.
Uniqueness
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol is unique due to its specific tetrahydro and hydroxyl modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
94903-84-1 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrobenzo[a]anthracen-2-ol |
InChI |
InChI=1S/C18H16O/c19-16-8-7-12-5-6-15-9-13-3-1-2-4-14(13)10-17(15)18(12)11-16/h1-6,9-10,16,19H,7-8,11H2 |
InChI Key |
IUQILBNXTVMNKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


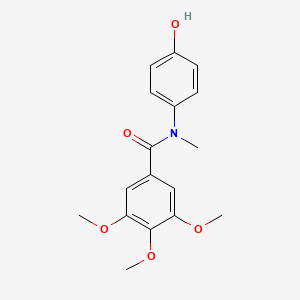
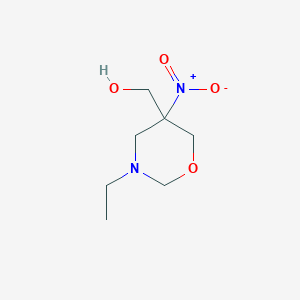
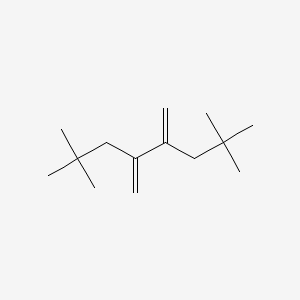
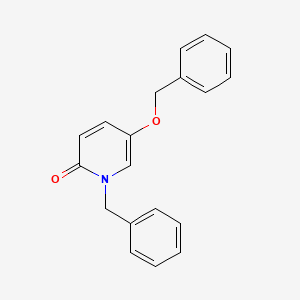
![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
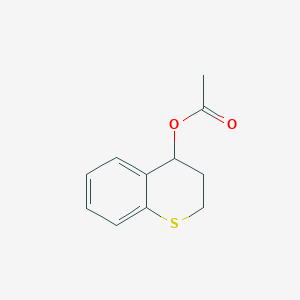
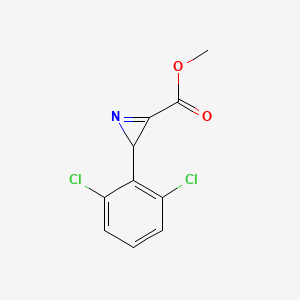
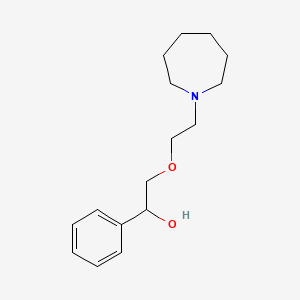
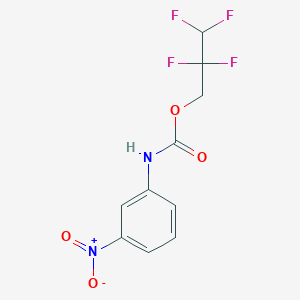
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

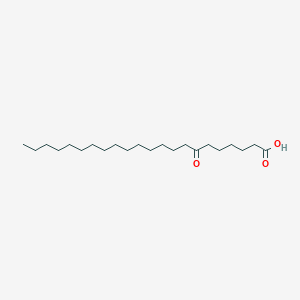
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
